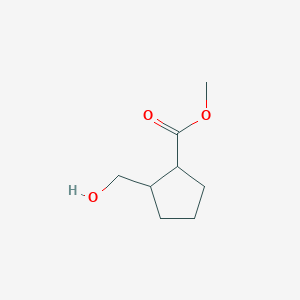

![molecular formula C21H30O5 B12320717 5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12320717.png)

5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

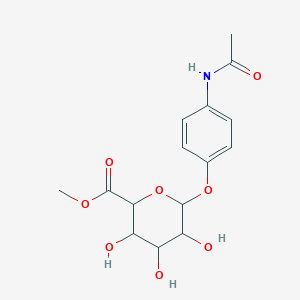

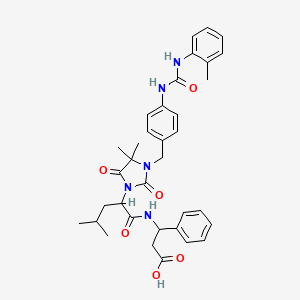

15-Methoxypinusolidic acid is a diterpenoid compound isolated from the leaves of Biota orientalis, a plant commonly used in traditional Korean medicine for treating inflammatory disorders . This compound has garnered attention due to its various biological activities, including anti-inflammatory and neuroprotective effects .

Méthodes De Préparation

15-Methoxypinusolidic acid can be synthesized through several routes. One common method involves the extraction of Biota orientalis leaves, followed by purification processes to isolate the compound . The industrial production of 15-Methoxypinusolidic acid typically involves large-scale extraction and purification techniques, ensuring the compound’s high purity and yield .

Analyse Des Réactions Chimiques

15-Methoxypinusolidic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

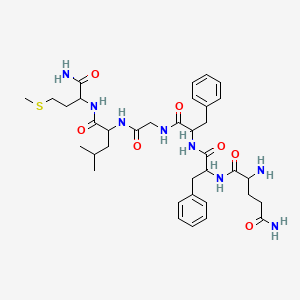

The mechanism of action of 15-Methoxypinusolidic acid involves several molecular targets and pathways:

Inhibition of PPARγ Activity: The compound suppresses adipocyte differentiation by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor.

Neuroprotection: It protects neuronal cells from apoptosis by stabilizing calcium homeostasis and suppressing oxidative stress.

Anti-inflammatory Effects: 15-Methoxypinusolidic acid inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production and exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

15-Methoxypinusolidic acid is unique among diterpenoid compounds due to its specific biological activities. Similar compounds include:

Pinusolide: Another diterpenoid from Biota orientalis, known for its anti-aggregation effects.

15-Hydroxypinusolidic acid: A derivative with similar neuroprotective properties.

Isopinusolide: Exhibits anti-inflammatory and antioxidant activities.

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of 15-Methoxypinusolidic acid.

Propriétés

IUPAC Name |

5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREKSZUASHFFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)

![3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)

![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)

![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B12320666.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320672.png)

![1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)

![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)